![molecular formula C16H23N3O3S B2685581 (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1181474-04-3](/img/structure/B2685581.png)

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

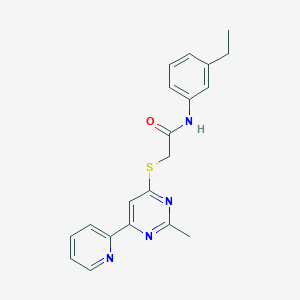

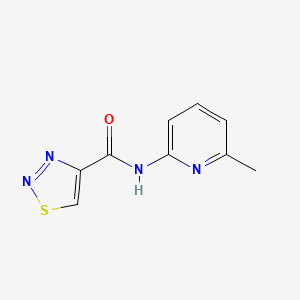

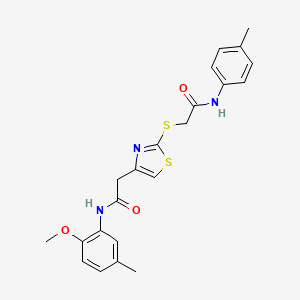

The compound “(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenylethene (stilbene) backbone, with a 4-acetylpiperazin-1-yl group also attached. The exact structure would depend on the positions of these groups on the backbone .Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or alkaline conditions, and reaction with electrophiles at the sulfur or nitrogen atoms .Scientific Research Applications

Biosynthesis and Chemical Synthesis

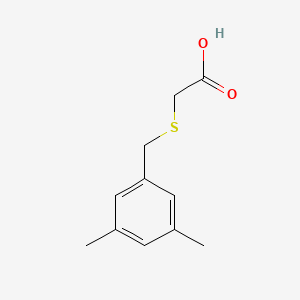

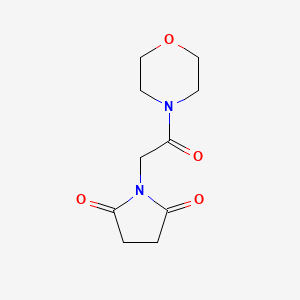

Biosynthetic Pathway Identification : A study focused on the biosynthetic pathway for epipolythiodioxopiperazines (ETPs), specifically acetylaranotin, a compound related to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide. This research identified a cluster of genes in Aspergillus terreus required for acetylaranotin biosynthesis, shedding light on the production and engineering of such compounds (Guo et al., 2013).

Enantioselective Synthesis : The first total synthesis of (-)-acetylaranotin, featuring a dihydrooxepine moiety, was reported. This synthesis includes an enantioselective azomethine ylide (1,3)-dipolar cycloaddition, highlighting a method to synthesize complex structures related to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide (Codelli et al., 2012).

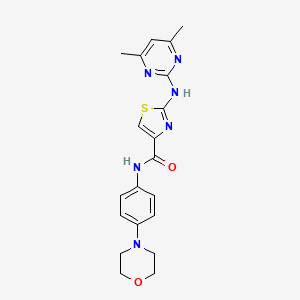

Medicinal Chemistry and Pharmacology

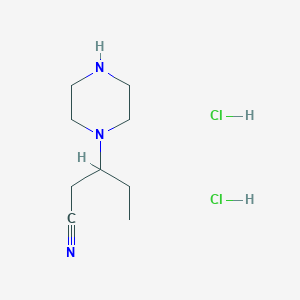

Antimicrobial and Antiviral Activities : Research into celecoxib derivatives, closely related to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest the broad therapeutic applicability of such sulfonamide compounds in treating various conditions (Küçükgüzel et al., 2013).

Antituberculosis and Antimicrobial Agents : Novel piperazine unit condensed derivatives of 2,6-diarylpiperidin-4-one, structurally similar to (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide, have shown significant antituberculosis and antimicrobial activity. These compounds highlight the potential of sulfonamide derivatives in addressing resistant strains of bacteria and tuberculosis (Rani et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-15(20)19-12-10-18(11-13-19)9-8-17-23(21,22)14-7-16-5-3-2-4-6-16/h2-7,14,17H,8-13H2,1H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQQSBXXZKEEQ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)